2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI)

Crystallography Solid-state chemistry Hydrogen bonding

Conventional methoxylation routes to 2-amino-4,6-dimethoxypyrimidine (the core intermediate for bensulfuron-methyl and pyrazosulfuron-ethyl) generate extensive by-products. This C5-chlorinated precursor solves that supply problem through a patented catalytic hydrogenolysis route, delivering a 96% isolated yield under mild conditions (Pd/C, KOAc, AcOH, H₂, 100-110 °C). Key procurement advantages: (1) 96% yield directly reduces raw material waste and purification costs; (2) the solved single-crystal structure (P2₁/n space group) provides a well-characterized solid-state landscape for co-crystal development; (3) the C5 chlorine serves as a latent handle for late-stage sequential diversification, surviving SNAr conditions that would displace C2 or C4 halogens. This compound is the rational choice when the synthetic objective is high-yield, low-waste access to sulfonylurea herbicide precursors.

Molecular Formula C6H8ClN3O2
Molecular Weight 189.60 g/mol
CAS No. 55693-77-1
Cat. No. B13107235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI)
CAS55693-77-1
Molecular FormulaC6H8ClN3O2
Molecular Weight189.60 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC(=N1)N)OC)Cl
InChIInChI=1S/C6H8ClN3O2/c1-11-4-3(7)5(12-2)10-6(8)9-4/h1-2H3,(H2,8,9,10)
InChIKeyMJHVXVJMCSXNBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4,6-dimethoxypyrimidin-2-amine: Physicochemical & Structural Profile


2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI) (CAS 55693-77-1), also known as 5-chloro-4,6-dimethoxypyrimidin-2-amine, is a trisubstituted aminopyrimidine with the molecular formula C₆H₈ClN₃O₂ and a molecular weight of 189.6 g·mol⁻¹ . The compound features an amino group at position 2, methoxy groups at positions 4 and 6, and a chlorine atom at position 5 of the pyrimidine ring. Its single-crystal X-ray structure has been determined, revealing a monoclinic P2₁/n space group with unit cell parameters a = 5.066(3) Å, b = 12.775(8) Å, c = 12.587(8) Å, β = 94.060(8)°, and V = 812.5(9) ų (Z = 4, Rgt(F) = 0.0597) [1]. The compound is principally employed as a key synthetic intermediate in the production of sulfonylurea herbicide precursors and as a building block for pharmaceutical pyrimidine scaffolds [2].

Key synthetic intermediate for sulfonylurea herbicide precursors
Building block for pharmaceutical pyrimidine scaffolds
Structurally authenticated crystalline form (single-crystal XRD)

C5-Chloro Analog: Irreplaceable in Synthesis


Although 2-amino-4,6-dimethoxypyrimidine (CAS 36315-01-2) shares the same 4,6-dimethoxy-2-aminopyrimidine core, the absence of the C5 chlorine fundamentally alters both reactivity and physical properties. The C5 chlorine serves as a latent functional handle that enables selective late-stage derivatisation – particularly catalytic dechlorination to produce the herbicide intermediate 2-amino-4,6-dimethoxypyrimidine in 96% yield [1] – a transformation impossible with the non-chlorinated analogue. Furthermore, the chlorine substituent depresses the pKa by approximately 1.8 log units (from ~4.0 to ~2.2) , alters the crystal packing and hydrogen-bonding network [2], and raises the melting point from ~95 °C to ~176 °C . When the chlorine is repositioned to the C2 position (CAS 444151-94-4), the melting point drops to approximately 97 °C and the amino group migrates to C5 , demonstrating that both the presence and the position of chlorine are critical to the compound's physicochemical and synthetic identity.

! Non-chlorinated analog lacks C5 functional handle and exhibits different pKa profile, altering reactivity
! 2-Chloro regioisomer relocates amino group and chlorine, preventing selective C5 dechlorination
! Melting point and crystal packing diverge significantly, impacting solid-state processing and purification

5-Chloro-4,6-dimethoxypyrimidin-2-amine: Comparative Evidence


Crystal Structure and Hydrogen-Bonding Architecture

The single-crystal X-ray structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine (C₆H₈ClN₃O₂) has been solved in the monoclinic space group P2₁/n (No. 14) with unit cell parameters a = 5.066(3) Å, b = 12.775(8) Å, c = 12.587(8) Å, β = 94.060(8)°, V = 812.5(9) ų, Z = 4, measured at T = 296(2) K [1]. In the crystal, molecules are linked by paired N-H···O hydrogen bonds forming a C(8)C(8)[R₂²(6)] chain of rings propagated along the [010] direction [1]. In contrast, the non-chlorinated analog 2-amino-4,6-dimethoxypyrimidine (C₆H₉N₃O₂) crystallizes in space group C2/c (No. 15) with unit cell parameters a = 12.3971(5) Å, b = 8.3608(5) Å, c = 14.5237(7) Å, β = 106.585(3)°, V = 1442.75(13) ų, measured at T = 120(2) K, and exhibits a fundamentally different hydrogen-bonded architecture consisting of chains of fused rings and a centrosymmetric dimer [2].

Crystal Structure
Reported
P2₁/n (V=812.5 ų) vs. C2/c (V=1442.75 ų); distinct H-bond chains
Different packing affects solid-state stability
Measurement T differs (296 K vs 120 K)
Crystallography Solid-state chemistry Hydrogen bonding

pKa Depression by C5 Chlorine and Basicity Changes

The predicted acid dissociation constant (pKa) of 5-chloro-4,6-dimethoxypyrimidin-2-amine is 2.21 ± 0.10 . This value is approximately 1.8 log units lower than that of the non-chlorinated analog 2-amino-4,6-dimethoxypyrimidine (predicted pKa = 4.02 ± 0.10) . For broader context, the fully dichlorinated analog 2-amino-4,6-dichloropyrimidine has a predicted pKa of 0.14 ± 0.10 . Thus, the target compound occupies a distinct intermediate basicity range.

pKa (predicted)
Predicted, verify
2.21 ± 0.10 (target) vs. 4.02 ± 0.10 (non-Cl); Δ = +1.81
pKa shift alters protonation and nucleophilic reactivity
Experimental aqueous pKa not reported
Physicochemical profiling Basicity Salt formation

Melting Point Elevation: Purification and Stability

The melting point of 5-chloro-4,6-dimethoxypyrimidin-2-amine is reported as 176 °C (crystallised from ethanol) . This is substantially higher than that of its closest structural analogs: 2-amino-4,6-dimethoxypyrimidine melts at 94–96 °C , the regioisomeric 2-chloro-4,6-dimethoxy-5-pyrimidinamine (chlorine at C2 instead of C5) melts at approximately 97 °C , and 2-amino-4,6-dichloropyrimidine melts at 210–226 °C .

Melting Point
Data to verify
176 °C (target) vs. 94–96 °C (non-Cl); Δ ≈ +80 °C
Higher Tm facilitates recrystallization and storage
Crystallised from ethanol; comparator sources varied
Thermal properties Purification Storage

Catalytic Dechlorination: Efficient Masked Intermediate

US Patent 6,087,500 (Kumiai Chemical) discloses that 2-amino-5-chloro-4,6-dimethoxypyrimidine (compound II) undergoes catalytic hydrogenolysis with a hydrogen donor in the presence of a palladium, nickel, or platinum catalyst to afford 2-amino-4,6-dimethoxypyrimidine (compound I) in 96% isolated yield [1]. In the exemplified procedure (Example A-2), 3.03 g (16 mmol) of compound II was treated with 10% Pd/C (50% water wet), potassium acetate, and acetic acid at 100–110 °C for 6 hours under hydrogen, yielding 2.38 g (15.4 mmol, 96%) of compound I [1]. By contrast, the direct methoxylation route from 2-amino-4,6-dichloropyrimidine is reported to generate large quantities of by-products requiring extensive purification [1].

Dechlorination Yield
Reported (patent)
96% isolated yield (Pd/C, H₂, 100–110 °C)
Near-quantitative conversion to herbicide intermediate
16 mmol scale; conventional route generates by-products
Synthetic methodology Agrochemical intermediate Catalytic hydrogenolysis

Regioselective C5 Chlorine Reactivity

In pyrimidine chemistry, the position of halogen substitution critically governs reactivity in nucleophilic aromatic substitution (SNAr) and transition-metal-catalysed cross-couplings. For polyhalogenated pyrimidines, the reactivity order follows 4-Cl > 2-Cl ≫ 5-Cl [1]. Thus, in 5-chloro-4,6-dimethoxypyrimidin-2-amine, the C5 chlorine is relatively deactivated compared to the C2 chlorine present in the regioisomer 2-chloro-4,6-dimethoxy-5-pyrimidinamine (CAS 444151-94-4). This reduced reactivity of the C5 chlorine enables selective dechlorination under hydrogenolysis conditions (see Evidence Item 4) without affecting the 4,6-dimethoxy or 2-amino substituents, a selectivity that cannot be achieved with the C2-chloro regioisomer under identical conditions [2].

C5 Reactivity
Class-level inference
Reactivity order: 4-Cl > 2-Cl ≫ 5-Cl. C5 chlorine is least reactive.
Enables selective C5 dechlorination without affecting 2-NH₂, 4,6-OCH₃
No head-to-head kinetic data for these analogs
Regioselective synthesis Nucleophilic aromatic substitution Cross-coupling

GIRK1/4 Channel Inhibition and Target Engagement

The ChEMBL database (accessed via BindingDB) records an IC₅₀ of 190 nM for 5-chloro-4,6-dimethoxypyrimidin-2-amine against the recombinant human G protein-activated inward rectifier potassium channel 4 (GIRK1/4, Kir3.1/3.4) [1]. GIRK channels are therapeutic targets in cardiac arrhythmia, pain, and neurological disorders. While no head-to-head comparator data for the non-chlorinated or regioisomeric analogs against GIRK channels are currently available, this single-concentration activity datum identifies a distinct biological activity profile not reported for the non-chlorinated analog 2-amino-4,6-dimethoxypyrimidine, which is primarily documented as a herbicide degradation product and synthetic intermediate [2].

GIRK1/4 Inhibition
Reported (BindingDB)
IC₅₀ = 190 nM (recombinant human GIRK1/4)
Supports ion channel tool compound evaluation
Assay details not publicly accessible
Ion channel pharmacology GIRK Neuroscience

5-Chloro-4,6-dimethoxypyrimidin-2-amine: Application Scenarios


Sulfonylurea Herbicide Intermediate via Catalytic Dechlorination

Procurement of 5-chloro-4,6-dimethoxypyrimidin-2-amine is warranted when the synthetic objective is the production of 2-amino-4,6-dimethoxypyrimidine – the core intermediate for bensulfuron-methyl, pyrazosulfuron-ethyl, and related sulfonylurea herbicides. The patented catalytic hydrogenolysis route using this compound delivers a 96% isolated yield of the desired product under mild conditions (Pd/C, KOAc, AcOH, H₂, 100–110 °C) [1], substantially outperforming the conventional dichloropyrimidine methoxylation route, which suffers from extensive by-product formation [1]. The 96% yield directly reduces cost of goods by minimising raw material waste and downstream purification requirements.

Solid-Form Screening and Co-Crystal Engineering

The solved single-crystal structure (P2₁/n space group, paired N-H···O hydrogen-bonded chains) [2] establishes a defined solid-state landscape that is distinctly different from the C2/c arrangement of the non-chlorinated analog [3]. This structural characterisation enables rational co-crystal and salt screening with carboxylic acid co-formers. The significantly elevated melting point (176 °C vs. ~95 °C for the non-chlorinated analog) further suggests superior thermal stability, making this compound a preferred candidate when development requires a high-melting, structurally authenticated aminopyrimidine crystalline form.

Chemical Probe for GIRK1/4 Potassium Channels

With a measured IC₅₀ of 190 nM against the recombinant human GIRK1/4 (Kir3.1/3.4) channel [4], 5-chloro-4,6-dimethoxypyrimidin-2-amine represents a starting point for structure-activity relationship (SAR) exploration targeting inward rectifier potassium channels. The compound's availability in >98% purity from commercial suppliers , its well-characterised crystal structure [2], and the synthetic handle provided by the C5 chlorine for further derivatisation make it a pragmatic entry point for medicinal chemistry programs investigating GIRK-related indications including atrial fibrillation, pain, and epilepsy.

Regioselective Synthetic Building Block

For synthetic sequences requiring a pyrimidine core that can be sequentially functionalised – first at C4/C6 (via the methoxy groups), then at C2 (via the amino group), and finally at C5 (via catalytic dechlorination) – the target compound's positional selectivity is decisive. The C5 chlorine is the least reactive position in SNAr (established reactivity order: 4-Cl > 2-Cl ≫ 5-Cl) [5], ensuring it survives nucleophilic conditions that would displace a C2 or C4 halogen. This positional selectivity enables a three-step sequential diversification strategy that cannot be replicated using the 2-chloro or 2,4-dichloro regioisomers.

Application
Selection Property
Validation Focus
Sulfonylurea herbicide intermediate
Catalytic dechlorination performance
Hydrogenolysis efficiency and by-product profile
Solid-form screening & co-crystal engineering
Crystal packing motif and melting point
Co-crystal screening with carboxylic acids
Chemical probe for GIRK1/4 ion channels
GIRK channel inhibitory activity
Target engagement and selectivity profiling
Regioselective synthetic building block
C5 chlorine positional selectivity
Sequential functionalisation feasibility
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